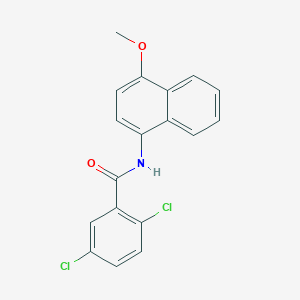

2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a green, rapid, mild and highly efficient pathway for the preparation of benzamide derivatives has been reported. The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another study reported the synthesis of a derivative based on N, N’-disubstituted hydrazinecarbothioamide .Chemical Reactions Analysis

While specific chemical reactions involving 2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide are not available, reactions of similar compounds have been studied. For example, the synthesis of dichlorobenzamide derivatives involves reactions of arylamine compounds with 3,5-dichlorobenzoyl chloride .科学的研究の応用

Synthesis of Heterocyclic Compounds

Researchers have developed novel methods for synthesizing heterocyclic compounds derived from structural analogs similar to 2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide. These methods involve reactions that lead to the creation of compounds with potential as anti-inflammatory and analgesic agents. For example, novel synthesis pathways have been explored to produce benzodifuranyl derivatives, showcasing the compound's utility as a precursor in medicinal chemistry (Abu‐Hashem et al., 2020).

Ligand Synthesis for Metal Complexation

The compound has been utilized in the synthesis of ligands for palladium(II), platinum(II), and ruthenium(II) complexes. These synthesized ligands have characteristic structural features that enable them to interact with metals, forming complexes that could have applications in catalysis and material science (Singh et al., 2002).

Neuroleptic Activity Studies

It has been a part of studies aimed at evaluating the neuroleptic activity of benzamides. These studies involve the design and synthesis of benzamide derivatives, with a focus on their effects on stereotyped behavior in animal models. Such research underscores the compound's relevance in the development of new therapeutic agents (Iwanami Sumio et al., 1981).

Antagonistic Studies on Serotonin Receptors

Research has also been conducted on analogs of the compound to study their antagonist activity on serotonin receptors. These studies are crucial for understanding the pharmacological action of potential drugs and their selectivity towards different receptor types (Raghupathi et al., 1991).

Polyamide Synthesis

In the field of polymer science, derivatives of 2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide have been used in the synthesis of ordered polyamides. These studies contribute to the development of new materials with specific structural and functional properties (Ueda & Sugiyama, 1994).

Dopamine Receptor Antagonism

Another area of application is in the exploration of the compound's effects on dopamine metabolism, particularly in its role as a D2 dopamine receptor antagonist. Such studies are instrumental in the search for novel antipsychotic agents (Shibanoki et al., 1989).

特性

IUPAC Name |

2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2NO2/c1-23-17-9-8-16(12-4-2-3-5-13(12)17)21-18(22)14-10-11(19)6-7-15(14)20/h2-10H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXNSCYPROSDDGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=C(C=CC(=C3)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-(4-methoxynaphthalen-1-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanedioic acid](/img/structure/B2615683.png)

![(4-(benzo[d]thiazol-2-yloxy)piperidin-1-yl)(4-phenyltetrahydro-2H-pyran-4-yl)methanone](/img/structure/B2615685.png)

![N-[[5-ethylsulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2615688.png)

![2-(4-chlorophenoxy)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2615698.png)